N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide” involves the use of transition metal oxides such as tantalum pentoxide or titanium dioxide as supports for rhodium-decorated photocatalysts. The synthesis typically employs a sol-gel method directed by triblock terpolymer self-assembly to create porous morphologies that enhance the catalytic performance .
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale sol-gel processes with precise control over the pore structure and surface area of the semiconductor supports. This ensures maximum efficiency in the photocatalytic reactions.
Chemical Reactions Analysis
Types of Reactions: Compound “N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide” primarily undergoes photocatalytic reactions. The most notable reaction is the dry reforming of methane (DRM), represented by the equation: [ \text{CO}_2 + \text{CH}_4 \rightarrow 2\text{CO} + 2\text{H}_2 ]
Common Reagents and Conditions:
Reagents: Carbon dioxide and methane.
Conditions: Low temperature and ambient pressure, facilitated by the presence of light to activate the photocatalyst.
Major Products: The major products of the DRM reaction are carbon monoxide and hydrogen, which are valuable feedstocks for various industrial processes.
Scientific Research Applications
Compound “N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide” has several applications in scientific research:
Chemistry: Used in the study of photocatalytic processes and the development of efficient catalysts for greenhouse gas conversion.
Medicine: While not directly used in medicine, the principles of its catalytic activity can inspire the design of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which compound “N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide” exerts its effects involves the activation of carbon dioxide and methane molecules at the metal-semiconductor interface. The high surface area and porous structure of the semiconductor supports enhance the interaction between the reactants and the photocatalyst, leading to efficient conversion into syngas .
Comparison with Similar Compounds
- Tantalum Pentoxide (Ta2O5)
- Titanium Dioxide (TiO2)
- Rhodium-based Catalysts
Comparison: Compound “N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide” is unique due to its specific combination of transition metal oxides and rhodium, which provides superior performance in photocatalytic DRM compared to other catalysts. The tailored porous structure further distinguishes it by optimizing mass transport and surface area, leading to record catalyst performance .
Properties
IUPAC Name |
N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c17-15(20-19-13-7-3-1-4-8-13)11-23-16-18-12-22(21-16)14-9-5-2-6-10-14/h1-10,12,19H,11H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGCUWUSCRXWQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(COC2=NN(C=N2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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